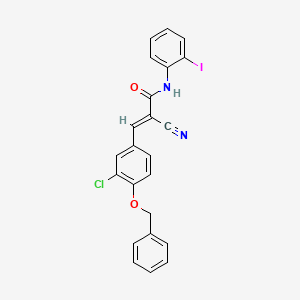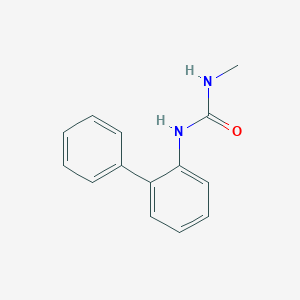![molecular formula C11H15ClN2O B7466265 1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466265.png)
1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea, also known as CPPU, is a synthetic plant growth regulator that has been widely used in agricultural practices. CPPU belongs to the family of urea derivatives and is known for its ability to stimulate cell division and elongation in plants. In recent years, CPPU has gained significant attention from the scientific community due to its potential applications in various fields, including biotechnology, pharmacology, and environmental science.
Mécanisme D'action
1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea exerts its effects on plants and animals by activating specific receptors and signaling pathways. In plants, this compound stimulates cell division and elongation by activating the cell cycle and promoting the synthesis of cytokinins, which are plant hormones that regulate growth and development. In animals, this compound has been shown to activate the protein kinase A (PKA) signaling pathway, which regulates various cellular processes, including cell growth, differentiation, and survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on plants and animals. In plants, this compound increases the synthesis of chlorophyll and other pigments, which are essential for photosynthesis and plant growth. This compound also increases the activity of enzymes involved in the synthesis of sugars and starches, which are important for energy production and storage. In animals, this compound has been shown to increase the activity of enzymes involved in energy metabolism and improve mitochondrial function, which is important for cellular energy production.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective activator of specific receptors and signaling pathways, which makes it a valuable tool for studying the mechanisms of action of various drugs and hormones. Another advantage is that this compound is relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one limitation is that this compound can be toxic at high concentrations, which can limit its use in certain experiments. Another limitation is that this compound can have off-target effects on other receptors and signaling pathways, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea. One direction is to investigate the potential use of this compound as a treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study the mechanisms of action of this compound on specific receptors and signaling pathways, which could lead to the discovery of new drug targets and therapies. Additionally, future research could focus on developing new and improved synthesis methods for this compound, which could increase its availability and reduce its cost. Finally, future research could explore the potential applications of this compound in environmental science, such as its use as a plant growth regulator in sustainable agriculture practices.
Méthodes De Synthèse
1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea can be synthesized using various methods, including the reaction of 2-chlorobenzylamine with isobutyl isocyanate, followed by the reaction with propionic acid. Another method involves the reaction of 2-chlorobenzylamine with isobutyl isocyanate, followed by the reaction with propionyl chloride. The synthesized this compound is usually in the form of a white crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea has been extensively studied for its potential applications in various fields of research. In biotechnology, this compound has been used to enhance the growth and development of various plant species, including fruits, vegetables, and ornamental plants. This compound has been shown to increase fruit size, improve fruit quality, and increase yield in crops such as grapes, kiwifruit, and strawberries. In pharmacology, this compound has been investigated for its potential use as a drug delivery system and as a treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to inhibit the growth of cancer cells and improve cognitive function in animal models of Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-8(2)14-11(15)13-7-9-5-3-4-6-10(9)12/h3-6,8H,7H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWGYMDQGKPGTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-4-(1H-indol-3-yl)butanamide](/img/structure/B7466182.png)

![(E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466189.png)
![(E)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466192.png)
![1-(4-methoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7466219.png)
![3-cyano-N-methyl-N-[(2-methylphenyl)methyl]benzamide](/img/structure/B7466221.png)

![N-methyl-N-[(2-methylphenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466235.png)

![1-[2-Hydroxy-3-[4-(3-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one](/img/structure/B7466239.png)
![2,6-Dimethoxy-4-[(4-morpholin-4-ylsulfonylphenyl)iminomethyl]phenol](/img/structure/B7466242.png)


![[2-(Furan-2-ylmethylamino)-2-oxoethyl] 4-(thiophen-2-ylsulfonylamino)benzoate](/img/structure/B7466271.png)